

# JNJ-46281222: A Comparative Selectivity Profile Against Metabotropic Glutamate Receptors

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## Compound of Interest

Compound Name: JNJ-46281222

Cat. No.: B15620828

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This guide provides a detailed comparison of the selectivity and performance of **JNJ-46281222**, a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2), against other mGlu receptor subtypes. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

## Summary of JNJ-46281222 Selectivity

**JNJ-46281222** is a highly potent and selective positive allosteric modulator of the mGlu2 receptor with a reported affinity (Kd) of 1.7 nM.<sup>[1][2]</sup> While a complete selectivity panel for **JNJ-46281222** against all other mGlu receptors is not publicly available, data for the closely related structural analog, JNJ-40411813, provides a strong indication of the selectivity profile for this chemical series.

The following table summarizes the activity of JNJ-40411813 against a panel of human mGlu receptors. This data suggests that compounds in this class exhibit high selectivity for the mGlu2 receptor.

Receptor	Assay Type	Parameter	Value	Reference
mGlu2	[ <sup>35</sup> S]GTPyS Binding	EC <sub>50</sub> (PAM activity)	147 ± 42 nM	[3]
mGlu1	Ca <sup>2+</sup> Mobilization	Activity	No agonist or antagonist activity up to 10 µM	[3]
mGlu3	Ca <sup>2+</sup> Mobilization	EC <sub>50</sub> (PAM activity)	> 11 µM (negligible)	[3]
mGlu4	Not Specified	Activity	Not specified, but generally selective over other mGluRs	
mGlu5	Ca <sup>2+</sup> Mobilization	pIC <sub>50</sub> (antagonist activity)	5.15 (minor)	[3]
mGlu6	Not Specified	Activity	No activation up to 10 µmol/L	[3]
mGlu7	Ca <sup>2+</sup> Mobilization	pIC <sub>50</sub> (antagonist activity)	5.33 (minor)	[3]
mGlu8	Ca <sup>2+</sup> Mobilization	Activity	No agonist or antagonist activity up to 10 µM	[3]

Note: The data presented for mGlu1, mGlu3, mGlu5, mGlu6, mGlu7, and mGlu8 are for the related compound JNJ-40411813, as specific data for **JNJ-46281222** against these receptors was not available.

## Experimental Protocols

The selectivity of **JNJ-46281222** and related compounds is typically determined using a combination of radioligand binding assays and functional assays in cell lines expressing

individual mGlu receptor subtypes.

## Radioligand Binding Assays

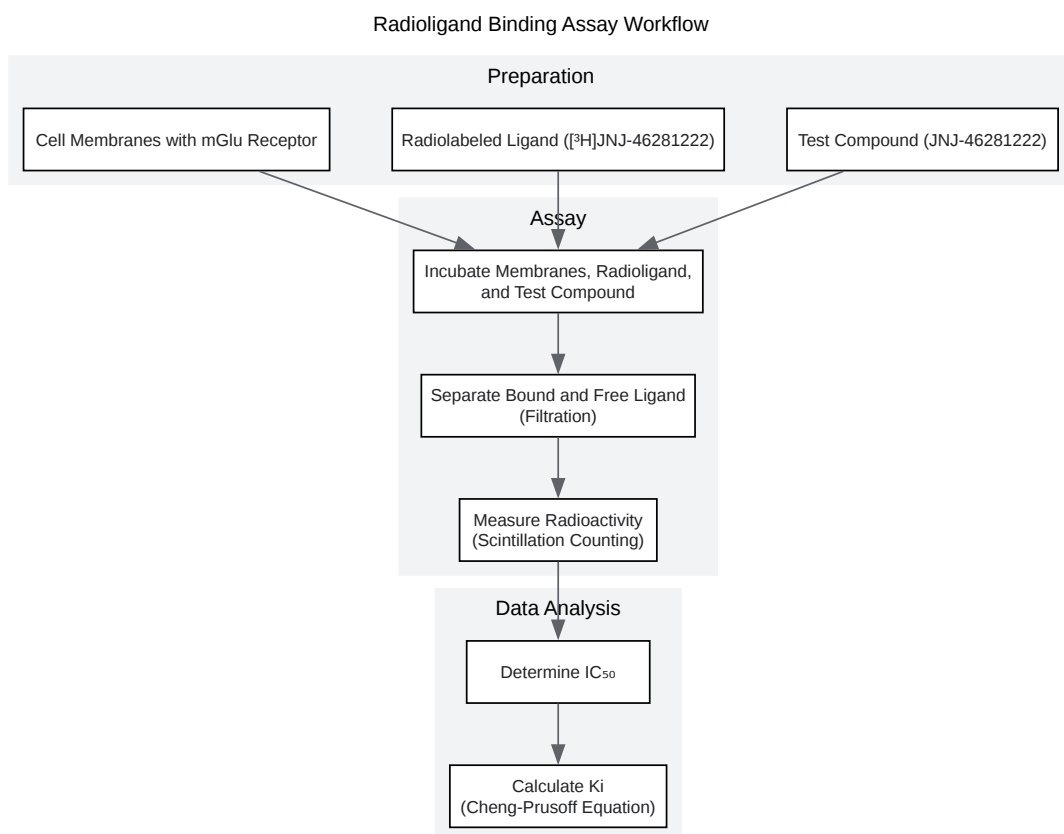
These assays directly measure the binding of a radiolabeled ligand to the receptor.

Objective: To determine the binding affinity ( $K_i$ ) of the test compound for the mGlu2 receptor.

Methodology:

- **Membrane Preparation:** Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.
- **Incubation:** The cell membranes are incubated with a specific concentration of the radiolabeled mGlu2 PAM, [ $^3\text{H}$ ]**JNJ-46281222**, and varying concentrations of the unlabeled test compound (**JNJ-46281222**).
- **Filtration:** The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.
- **Scintillation Counting:** The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand ( $\text{IC}_{50}$ ) is determined. The binding affinity ( $K_i$ ) is then calculated using the Cheng-Prusoff equation.

A diagram illustrating the workflow of a radioligand binding assay is provided below.



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Caption: Workflow of a competitive radioligand binding assay.

## Functional Assays ( $[^3\text{S}]\text{GTP}\gamma\text{S}$ Binding)

These assays measure the functional consequence of receptor activation, such as G-protein activation.

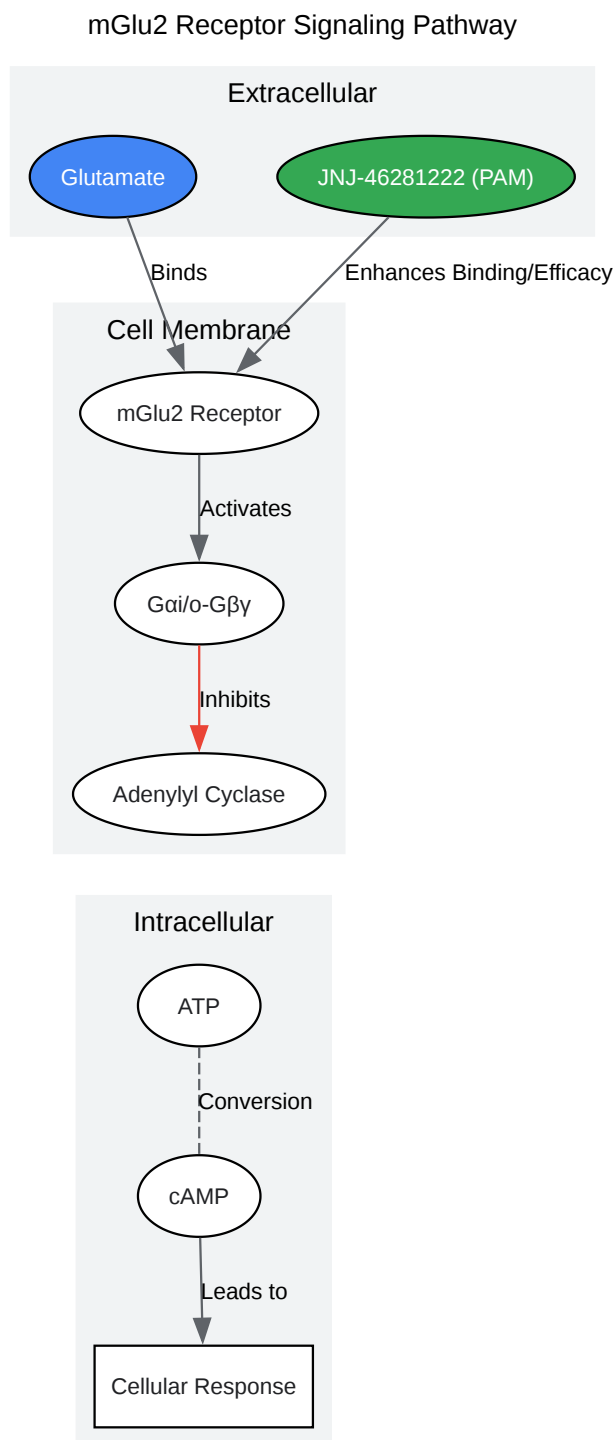
Objective: To determine the potency ( $EC_{50}$ ) and efficacy of the test compound as a positive allosteric modulator at the mGlu2 receptor.

Methodology:

- **Membrane Preparation:** Similar to the binding assay, membranes are prepared from cells expressing the mGlu2 receptor.
- **Incubation:** The membranes are incubated with a fixed, sub-maximal concentration of the endogenous agonist glutamate, varying concentrations of the test compound (**JNJ-46281222**), and the non-hydrolyzable GTP analog, [ $^{35}$ S]GTPyS.
- **Filtration:** The reaction is stopped, and the mixture is filtered to separate bound from unbound [ $^{35}$ S]GTPyS.
- **Scintillation Counting:** The amount of [ $^{35}$ S]GTPyS bound to the G-proteins, which is proportional to receptor activation, is quantified by scintillation counting.
- **Data Analysis:** Concentration-response curves are generated to determine the  $EC_{50}$  (the concentration of the compound that produces 50% of the maximal response) and the maximal efficacy of the compound.

## mGlu2 Receptor Signaling Pathway

**JNJ-46281222** acts as a positive allosteric modulator of the mGlu2 receptor. The mGlu2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to the  $G_{ai/o}$  subunit. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The diagram below illustrates this signaling pathway.



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Caption: Simplified mGlu2 receptor signaling cascade.

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